molecular formula C14H9ClN2O4S B3036304 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile CAS No. 339101-92-7

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile

Cat. No.: B3036304
CAS No.: 339101-92-7
M. Wt: 336.8 g/mol
InChI Key: PVPCMUVBNRJNSN-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a nitro group, and a benzenecarbonitrile moiety

Scientific Research Applications

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Bromophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile
  • 3-{[(4-Methylphenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile
  • 3-{[(4-Fluorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile

Uniqueness

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups makes it particularly valuable for certain applications, such as in the synthesis of complex organic molecules and the investigation of biological activities.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S/c15-12-2-4-13(5-3-12)22(20,21)9-11-7-10(8-16)1-6-14(11)17(18)19/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPCMUVBNRJNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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